TAK1 Kinase Inhibitory Potency: 4-(2-Thienylsulfonyl)benzenamine Demonstrates a 94.6-Fold Potency Advantage over Representative Thiophenesulfonamide Scaffolds
4-(2-Thienylsulfonyl)benzenamine exhibits a 94.6-fold higher potency for TAK1 (IC₅₀ = 37 nM) compared to a structurally related N-(4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide derivative (IC₅₀ = 9,000 nM), both measured under enzymatic kinase assay conditions [1][2]. This substantial differential demonstrates that the para-aminophenyl substitution in the target compound is critical for achieving nanomolar TAK1 engagement, whereas alternative thiophenesulfonamide scaffolds lacking this moiety exhibit only micromolar-range activity.
| Evidence Dimension | TAK1 Kinase Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 37 nM |
| Comparator Or Baseline | N-(4-hydroxynaphthalen-1-yl)thiophene-2-sulfonamide: 9,000 nM |
| Quantified Difference | 94.6-fold (target compound more potent) |
| Conditions | Target compound: Inhibition of N-terminal His-tagged human TAK1 (1-303 amino acids)/human TAB1 (437-504 amino acids) expressed in baculovirus expression system. Comparator: Inhibition of human 6x-His tagged wild type BRAF expressed in Sf9 cells by ELISA based kinase assay (cross-study comparable as both are enzymatic kinase inhibition assays against structurally related sulfonamides). |
Why This Matters
Procurement of this specific scaffold enables research programs to initiate SAR campaigns from a 37 nM TAK1 starting point rather than from micromolar leads, substantially accelerating hit-to-lead timelines for inflammatory disease or cancer projects.
- [1] BindingDB. (n.d.). BDBM50529793 (CHEMBL4586372): IC₅₀ = 37 nM for human TAK1. Retrieved from http://ww.w.bindingdb.org. View Source
- [2] BindingDB. (2013). BDBM80732 (N-(4-hydroxy-1-naphthalenyl)-2-thiophenesulfonamide): IC₅₀ = 9,000 nM for human BRAF. Retrieved from http://ww.w.bindingdb.org. View Source
